molecular formula C19H16BrN3O3 B2594899 3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1797023-16-5

3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2594899
CAS No.: 1797023-16-5
M. Wt: 414.259
InChI Key: QXLCXNJLTQOWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a complex synthetic organic compound provided for research purposes. This benzamide derivative features a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin group, a moiety present in compounds studied for targeting RNA repeat expansions in neurological disorders . The specific 3-bromobenzamide moiety is designed to confer specific biological activity, making this compound a valuable chemical tool in medicinal chemistry and drug discovery research. Compounds with similar structural features, particularly those containing the 2,3-dihydrobenzo[b][1,4]dioxin group, have been identified as druglike small molecules in scientific screening efforts . The molecular framework of this compound suggests potential applications as an intermediate or final product in the development of kinase inhibitors, given that related structures are explored for this purpose . Its well-defined structure and high purity make it suitable for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules aimed at novel therapeutic targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c20-14-5-3-4-13(8-14)19(24)22-15-9-21-23(10-15)11-16-12-25-17-6-1-2-7-18(17)26-16/h1-10,16H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLCXNJLTQOWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the benzamide ring serves as a primary site for nucleophilic substitution (S<sub>N</sub>Ar).

Reagent Conditions Product Yield Ref.
Amines (e.g., NH<sub>3</sub>)DMF, 80°C, 12 h3-Amino-N-(1-((2,3-dihydrobenzo[b] dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide65–78%
Thiols (e.g., HSPh)K<sub>2</sub>CO<sub>3</sub>, DMSO, 60°C, 8 h3-Phenylthio-N-(1-((2,3-dihydrobenzo[b] dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide72%
Cyanide (KCN)CuI catalyst, DMF, 100°C, 24 h3-Cyano-N-(1-((2,3-dihydrobenzo[b] dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide58%

Mechanism : The electron-withdrawing amide group activates the aromatic ring, facilitating bromide displacement via a two-step addition-elimination pathway .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions Products Applications Ref.
6M HCl, reflux, 6 h3-Bromo-benzoic acid + 1-((2,3-dihydrobenzo[b] dioxin-2-yl)methyl)-1H-pyrazol-4-aminePrecursor for modified analogs
NaOH (10%), EtOH, 60°C, 4 hSodium salt of 3-bromo-benzoic acid + free amineFunctional group interconversion

Kinetics : Pseudo-first-order rate constants (k<sub>obs</sub>) at 25°C:

  • Acidic: kobs=3.2×104s1k_{obs} = 3.2 \times 10^{-4} \, \text{s}^{-1}

  • Basic: kobs=1.8×103s1k_{obs} = 1.8 \times 10^{-3} \, \text{s}^{-1}

Oxidation Reactions

The dihydrobenzo[d] dioxin moiety undergoes regioselective oxidation:

Oxidizing Agent Conditions Product Selectivity Ref.
KMnO<sub>4</sub>H<sub>2</sub>O/acetone, 0°C, 2 hBenzo[b] dioxin-2-carboxylic acid derivative>90%
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Acetic acid, 40°C, 4 hKetone formation at methylene bridge65%

Notable Finding : Oxidation with KMnO<sub>4</sub> preserves the pyrazole ring while converting the dioxin methylene group to a carbonyl .

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Reducing Agent Target Site Product Ref.
LiAlH<sub>4</sub>Amide → amine3-Bromo-N-(1-((2,3-dihydrobenzo[b] dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzylamine
H<sub>2</sub>/Pd-CAromatic Br → H (dehalogenation)N-(1-((2,3-dihydrobenzo[b] dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Catalytic Hydrogenation :

  • 10% Pd/C, H<sub>2</sub> (1 atm), EtOH, 25°C

  • Complete debromination in 3 h with >95% conversion .

Coupling Reactions

The compound participates in cross-coupling reactions mediated by transition metals:

Reaction Type Catalyst Product Yield Ref.
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl derivatives at 3-position60–85%
Buchwald-HartwigPd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>N-arylated pyrazole analogs55–70%

Key Study : Suzuki coupling with 4-formylphenylboronic acid produced a key intermediate for PARP1 inhibitors (IC<sub>50</sub> = 0.88 μM) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-Br bond homolysis generating aryl radicals

  • Radical recombination products observed in benzene

  • Half-life under UV: 23 min (N<sub>2</sub> atmosphere)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide as inhibitors of key enzymes involved in cancer progression. For instance, derivatives of this compound have been tested for their ability to inhibit PARP1 (Poly (ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. Compounds exhibiting high potency (IC50 values in the low micromolar range) demonstrate promise as therapeutic agents in oncology .

Inflammatory Diseases
The compound's ability to modulate specific biological pathways suggests its potential use in treating inflammatory diseases. By targeting enzymes or receptors involved in inflammatory responses, it could help manage conditions such as rheumatoid arthritis or inflammatory bowel disease.

Enzyme Inhibition Studies

Mechanism of Action
The mechanism by which this compound exerts its effects may involve binding to active sites of enzymes, thereby inhibiting their activity. This interaction can be characterized by various biochemical assays to determine binding affinity and inhibition kinetics .

Case Studies
In specific studies involving enzyme kinetics, compounds similar to this one have shown effective inhibition profiles against various targets. For example, small-molecule inhibitors derived from similar frameworks have been evaluated against the PD-1/PD-L1 pathway, demonstrating significant biological activity that could be leveraged for therapeutic interventions in cancer immunotherapy .

Synthetic Applications

Building Block for Complex Molecules
Due to its unique chemical structure, this compound can serve as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and nucleophilic substitution.

Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions that can include bromination and amidation processes. These synthetic routes are essential for producing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Material Science Applications

Development of New Materials
The unique properties of the dioxin moiety allow for potential applications in material science. The compound may be used in the formulation of specialty polymers or coatings that require specific chemical functionalities for improved performance characteristics.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name / ID Core Heterocycle Benzamide Substituent Benzodioxane Linkage Synthesis Yield (%) Purity (%) Key References
Target Compound Pyrazole 3-Bromo Methyl N/A N/A
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) 1,3,4-Oxadiazole 4-Bromo Ethyl Not specified 95–100
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide (8h) Pyrazole 4-Bromo, 3-CF₃ Phenyl 61 Not specified
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine 2-Fluoro, N-isopropyl Chromene-ethyl 28 Not specified

Structural and Functional Differences

  • Heterocyclic Core: The target compound’s pyrazole ring contrasts with the 1,3,4-oxadiazole in compound 21 and the pyrazolo[3,4-d]pyrimidine in Example 53 . Oxadiazoles are known for improved metabolic stability, while pyrazolo-pyrimidines enhance kinase inhibition .
  • Substituent Effects : The 3-bromo substitution on the benzamide in the target compound differs from the 4-bromo in 21 and the dual bromo/trifluoromethyl in 8h . Positional isomerism (3- vs. 4-bromo) may alter steric and electronic interactions with target proteins .

Physicochemical and Bioactive Properties

  • Melting Points : Analogs like Example 53 exhibit higher melting points (175–178°C) due to rigid chromene systems, whereas pyrazole derivatives (e.g., 8h ) melt at 99–102°C .

Research Implications

The structural diversity among these compounds underscores the importance of substituent positioning and heterocycle selection in drug design. The target compound’s 3-bromo substitution and pyrazole core may offer unique selectivity profiles compared to 4-bromo or oxadiazole-containing analogs. Further studies should explore its pharmacokinetics and target engagement using crystallographic methods (e.g., SHELXL refinement ).

Biological Activity

3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action based on various studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with pyrazole moieties. For example, the synthesis typically starts with the formation of a pyrazole derivative followed by the introduction of the benzamide group. The detailed synthetic route is outlined in Table 1.

StepReagentsConditionsProduct
12,3-Dihydrobenzo[b][1,4]dioxin + BromineReflux3-Bromo derivative
23-Bromo derivative + PyrazoleDMF, HeatIntermediate
3Intermediate + Benzoyl chlorideBase, StirringFinal Product

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and alpha-glucosidase. In vitro assays revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating moderate to strong enzyme inhibition .

Anti-inflammatory Effects

In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory activity. Studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on PARP Inhibition : A related compound was tested against the PARP1 enzyme and showed promising inhibition with an IC50 value of 12 μM. This suggests potential applications in cancer therapy where PARP inhibitors are utilized .
  • Cytotoxicity Assessment : In a study evaluating various pyrazole derivatives against breast cancer cell lines, certain derivatives demonstrated significant cytotoxicity with enhanced effects when combined with conventional chemotherapeutics like doxorubicin .

The biological activity of this compound likely involves multiple mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Enzyme Modulation : Competitive inhibition of key enzymes involved in metabolic pathways.
  • Inflammatory Pathway Interference : Reduction in cytokine production through NF-kB pathway inhibition.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Functionalization of the pyrazole core with a dihydrobenzodioxinylmethyl group using nucleophilic substitution or coupling reactions. (ii) Bromination at the 3-position of the benzamide moiety using electrophilic brominating agents (e.g., NBS in DMF). (iii) Characterization of intermediates via FTIR (e.g., carbonyl stretch at ~1650 cm⁻¹) and ¹H NMR (e.g., dihydrobenzodioxin protons at δ 4.25–4.26 ppm as doublets) .
  • Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize side products. Monitor reaction progress via TLC or HPLC.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : (i) Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. (ii) Spectroscopy : Confirm functional groups via FTIR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons in dihydrobenzodioxin and pyrazole rings) . (iii) Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for structurally related benzamide derivatives?

  • Methodological Answer : (i) Refinement Software : Use SHELXL for small-molecule refinement, leveraging constraints/restraints for disordered regions (e.g., flexible dihydrobenzodioxin groups). Monitor R-factor convergence (<5% for high-quality data) . (ii) Twinned Data Handling : For twinned crystals, employ SHELXPRO to deconvolute overlapping reflections. Validate with Hooft/Y parameters . (iii) Cross-Validation : Compare results with independent methods like DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to identify discrepancies in bond lengths/angles .

Q. How can computational modeling (e.g., DFT, docking) predict the intermolecular interactions and stability of this compound?

  • Methodological Answer : (i) DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces for hydrogen-bonding sites . (ii) Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., π-π stacking, C–H···O interactions) from X-ray data . (iii) Docking Studies : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina, validating poses with MD simulations (NAMD/GROMACS) .

Q. What experimental design principles apply to studying the environmental fate of this compound?

  • Methodological Answer : (i) Degradation Pathways : Design lab-scale photolysis/hydrolysis experiments (e.g., UV irradiation in aqueous buffers) with LC-MS/MS monitoring to identify breakdown products . (ii) Ecotoxicology : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity assays) to assess ecological risks. Correlate results with logP values (predict bioavailability) . (iii) Field Studies : Deploy passive samplers in water systems to measure bioaccumulation potential, validated against QSAR models .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in this compound?

  • Methodological Answer : (i) Error Sources : Identify systematic errors (e.g., crystal packing effects in XRD vs. gas-phase DFT assumptions). (ii) Hybrid Methods : Apply periodic DFT (VASP) to model crystal environments, improving agreement with XRD . (iii) Statistical Validation : Use paired t-tests or RMSD analysis to quantify deviations (>0.05 Å suggests significant divergence) .

Q. What approaches are recommended for analyzing non-covalent interactions stabilizing supramolecular assemblies of this compound?

  • Methodological Answer : (i) X-ray Topology : Map interaction networks (e.g., hydrogen bonds, halogen contacts) using Mercury software . (ii) Energy Frameworks : Calculate interaction energies (CE-B3LYP) in CrystalExplorer to rank stabilizing forces (e.g., dispersion vs. electrostatic) . (iii) Thermal Analysis : Perform DSC/TGA to correlate thermal stability with interaction strength (e.g., melting point elevation due to strong π-π stacking) .

Methodological Resources

  • Crystallography : SHELXL (refinement) , Olex2 (visualization).
  • Computational Chemistry : Gaussian09 (DFT) , AutoDock Vina (docking).
  • Environmental Analysis : EPI Suite (QSAR) , OECD Test Guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.